6-Fluoro-3-methylimidazo[1,2-A]pyridine
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Overview
Description
6-Fluoro-3-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of a fluorine atom and a methyl group in the structure of this compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methylimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with a fluorinated aldehyde or ketone. This reaction is often catalyzed by iodine and proceeds through a series of steps including condensation, cyclization, and oxidative aromatization . The reaction conditions usually involve moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as solvent-free conditions and the use of recyclable catalysts are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-3-methylimidazo[1,2-A]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and methyl positions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
6-Fluoro-3-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of key enzymes or receptors, thereby exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
- 6-Fluoro-2-methylimidazo[1,2-A]pyridine-3-carboxylic acid
- 2-(2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-A]pyridin-3-yl)acetic acid
- Imidazo[1,2-A]pyridine-6-carboxylic acid
- 6-(2-Methylimidazo[1,2-A]pyridine-3-carboxamido)hexanoic acid
Comparison: 6-Fluoro-3-methylimidazo[1,2-A]pyridine is unique due to the presence of both a fluorine atom and a methyl group, which significantly influence its chemical reactivity and biological activity. Compared to its analogues, this compound may exhibit enhanced stability, increased lipophilicity, and improved binding affinity to biological targets . These properties make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H7FN2 |
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Molecular Weight |
150.15 g/mol |
IUPAC Name |
6-fluoro-3-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7FN2/c1-6-4-10-8-3-2-7(9)5-11(6)8/h2-5H,1H3 |
InChI Key |
NXCFTQLXQFLFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2N1C=C(C=C2)F |
Origin of Product |
United States |
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